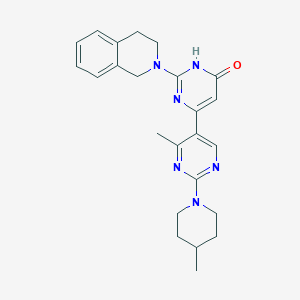![molecular formula C15H13N3O B6027576 3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)
3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is also known as PMAI and has a molecular formula of C15H13N3O.
作用機序
The mechanism of action of PMAI is not fully understood. However, studies have suggested that it may act by inhibiting cell proliferation and inducing apoptosis in cancer cells. PMAI has also been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
PMAI has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that PMAI can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the bacterial cell membrane. In addition, PMAI has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development.
実験室実験の利点と制限
One of the main advantages of PMAI is its ease of synthesis, which makes it readily available for scientific research. It also exhibits low toxicity towards normal cells, making it a safer alternative to other compounds with similar applications. However, one of the limitations of PMAI is its limited solubility in water, which may hinder its application in some experiments.
将来の方向性
There are several future directions for the study of PMAI. One potential direction is to investigate its mechanism of action in more detail, particularly its interaction with cancer cells and bacterial membranes. Another direction is to explore its potential applications in drug development, particularly in the development of new anticancer and antimicrobial agents. Additionally, further studies on the toxicity and pharmacokinetics of PMAI are needed to determine its suitability for clinical use.
Conclusion:
In conclusion, PMAI is a promising chemical compound with potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. Its ease of synthesis, low toxicity towards normal cells, and significant biochemical and physiological effects make it a valuable candidate for further study. With further research, PMAI may prove to be a valuable tool in the fight against cancer and bacterial infections.
合成法
PMAI can be synthesized through a one-pot, three-component reaction of 3-formylindole, pyridine-3-carboxaldehyde, and methylamine in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by an imine formation to yield PMAI in good yield and purity.
科学的研究の応用
PMAI has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. PMAI has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3-(pyridin-3-ylmethyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-13(12-5-1-2-6-14(12)18-15)10-17-9-11-4-3-7-16-8-11/h1-8,10,18-19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOPEAGEVCWIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide](/img/structure/B6027499.png)
![(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6027502.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6027508.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![6-amino-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6027516.png)

![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6027530.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)
![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
